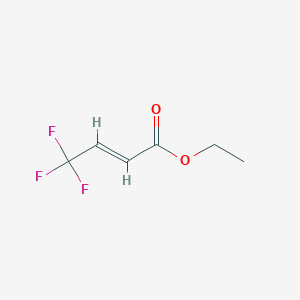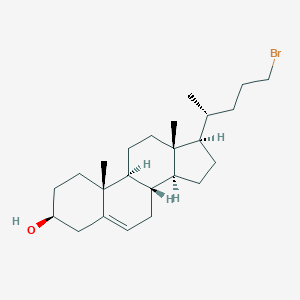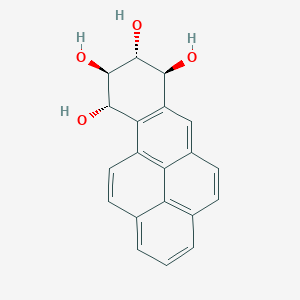
4,4,4-Trifluoro-crotonate d'éthyle
Vue d'ensemble
Description
Synthesis Analysis
Ethyl 4,4,4-trifluorocrotonate is synthesized through various methods, including the addition of thiols to the compound, catalyzed by alkylamines and ammonia, to yield 3-thiolation products without the need for a catalyst at high temperatures (Karimova et al., 2003). Another synthesis method involves its regio- and stereo-specific preparation from ethyl 4,4,4-trifluoro-2-butynote, leading to derivatives containing the trifluoromethyl group upon reaction with terminal alkynes (Qing & Zhang, 1997).
Molecular Structure Analysis
The molecular structure of ethyl 4,4,4-trifluorocrotonate includes a carbon chain with a trifluoromethyl group and a double bond, contributing to its reactivity as a Michael acceptor and a dienophile. This structure is pivotal for its use in synthesizing trifluoromethyl-substituted molecules, with the trifluoromethyl group playing a significant role in its chemical reactivity and physical properties.
Chemical Reactions and Properties
This compound readily undergoes reactions such as the addition of thiols and aminothiols, leading to the formation of thiolation products. These reactions are facilitated by the presence of catalytic amounts of alkylamines and ammonia, indicating the compound's reactivity towards nucleophiles (Karimova et al., 2003).
Applications De Recherche Scientifique
Synthèse organique : réactions d'addition de Michael
Le 4,4,4-Trifluoro-crotonate d'éthyle est couramment utilisé en synthèse organique, en particulier dans les réactions d'addition de Michael . Cette réaction est une méthode de formation de liaisons carbone-carbone et est utile pour construire des molécules complexes. Le composé agit comme un accepteur en présence de divers nucléophiles, conduisant à la formation de produits avec un groupe trifluorométhyle, qui est précieux en chimie médicinale en raison de ses propriétés bioisostères.
Industrie pharmaceutique : Synthèse d'acides pyroglutamiques
Dans la recherche pharmaceutique, le this compound est utilisé dans la synthèse de dérivés d'acide pyroglutamique . Ces dérivés, tels que l'acide (2S,3S)-3-méthylpyroglutamique et l'acide (2S,3S)-3-trifluorométhylpyroglutamique, sont importants pour le développement de nouveaux médicaments. Le groupe trifluorométhyle dans ces composés peut améliorer l'activité biologique et la stabilité métabolique des médicaments potentiels.
Agriculture : développement de pesticides
Le composé sert d'intermédiaire actif dans la synthèse de pesticides . Sa capacité à introduire des groupes trifluorométhyle dans les molécules le rend particulièrement adapté à la création de composés hétérocycliques qui sont souvent utilisés dans le développement de nouveaux produits agrochimiques.
Science des matériaux : Blocs de construction fluorés
L'incorporation du this compound dans la science des matériaux est principalement en tant que bloc de construction pour les composés fluorés . Le groupe trifluorométhyle est connu pour conférer des propriétés souhaitables telles qu'une stabilité thermique accrue et une résistance chimique accrue, ce qui le rend précieux dans la création de matériaux avancés.
Biochimie : études enzymatiques
En biochimie, le composé est utilisé pour étudier les réactions catalysées par les enzymes impliquant des substrats fluorés . La présence du groupe trifluorométhyle peut modifier considérablement la voie de réaction et la cinétique, fournissant des informations sur la spécificité et le mécanisme enzymatique.
Chimie industrielle : Synthèse de produits chimiques industriels
Le this compound est également un intermédiaire important dans la synthèse de divers produits chimiques industriels . Sa réactivité et la présence du groupe trifluorométhyle en font un précieux précurseur dans la production de polymères, de résines et d'autres produits chimiques de spécialité.
Mécanisme D'action
Target of Action
Ethyl 4,4,4-trifluorocrotonate is a chemical compound that primarily targets organic molecules in chemical reactions. It is often used as a reagent in the synthesis of various pharmaceuticals and agricultural products .
Mode of Action
The compound interacts with its targets through a process known as the Michael addition reaction . This reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound, which in this case is ethyl 4,4,4-trifluorocrotonate .
Biochemical Pathways
The Michael addition reaction is a key step in many biochemical pathways. It can lead to the formation of various products depending on the nucleophile involved in the reaction . For instance, ethyl 4,4,4-trifluorocrotonate has been used in the synthesis of (2S,3S)-3-methyl- and (2S,3S)-3-trifluoromethylpyroglutamic acid .
Result of Action
The result of the action of ethyl 4,4,4-trifluorocrotonate is the formation of new compounds through the Michael addition reaction . The specific molecular and cellular effects would depend on the nature of these products and their interactions with biological systems.
Action Environment
The action of ethyl 4,4,4-trifluorocrotonate can be influenced by various environmental factors. For instance, the rate of the Michael addition reaction can be affected by the presence of catalysts, the temperature, and the pH of the environment . Furthermore, the compound is classified as a flammable liquid, and its stability and efficacy can be affected by exposure to heat, sparks, open flames, and hot surfaces .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure). The target organs are the respiratory system .
Orientations Futures
Propriétés
IUPAC Name |
ethyl (E)-4,4,4-trifluorobut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O2/c1-2-11-5(10)3-4-6(7,8)9/h3-4H,2H2,1H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRJCMKLCDWROR-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701282600 | |
| Record name | Ethyl (2E)-4,4,4-trifluoro-2-butenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701282600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25597-16-4, 406-10-0 | |
| Record name | Ethyl (2E)-4,4,4-trifluoro-2-butenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25597-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4,4,4-trifluorocrotonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025597164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC374114 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=374114 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl (2E)-4,4,4-trifluoro-2-butenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701282600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Butenoic acid, 4,4,4-trifluoro-, ethyl ester, (2E) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.276 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Butenoic acid, 4,4,4-trifluoro-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Ethyl 4,4,4-trifluorocrotonate primarily used for in a research setting?
A1: Ethyl 4,4,4-trifluorocrotonate is a valuable reagent in organic synthesis. It's primarily utilized as a dienophile in Diels-Alder reactions and as a Michael acceptor. [] These reactions are crucial for synthesizing various trifluoromethyl-substituted molecules, which are of interest in medicinal chemistry and materials science.
Q2: Are there preferred reaction conditions for using Ethyl 4,4,4-trifluorocrotonate in Diels-Alder reactions?
A2: Research indicates that Diels-Alder reactions involving Ethyl 4,4,4-trifluorocrotonate and dienes like 1-methoxy- and 1-ethoxy-cyclohexa-1,3-dienes favor the formation of bicyclo[2.2.2]octene derivatives with specific stereochemistry. [, ] For example, the reaction favors the (1RS,2RS,3SR,4RS) (exo-carboxylate) isomer when reacting with the aforementioned dienes. This highlights the influence of this reagent on the stereochemical outcome of the reaction.
Q3: Can you provide details on the physicochemical properties of Ethyl 4,4,4-trifluorocrotonate?
A3: Ethyl 4,4,4-trifluorocrotonate is a colorless liquid at room temperature. [] Its key properties include:
Q4: Has Ethyl 4,4,4-trifluorocrotonate been used in the synthesis of any specific molecules or materials?
A4: Yes, researchers have used Ethyl 4,4,4-trifluorocrotonate to synthesize fluorinated dendrimers. [] These dendrimers were designed for potential drug delivery applications, highlighting the versatility of Ethyl 4,4,4-trifluorocrotonate in constructing complex molecules with potential biological applications.
Q5: Is there a method for large-scale production of Ethyl 4,4,4-trifluorocrotonate that is considered efficient?
A5: A recent study described an efficient one-pot synthesis of Ethyl 4,4,4-trifluorocrotonate using ethyl trifluoroacetoacetate as the starting material. [] This method involves a reduction reaction followed by dehydration and achieved a 91% yield with 99% purity under optimized conditions. This process is considered advantageous for industrial production due to its cost-effectiveness, readily available starting materials, mild reaction conditions, safety, and simplicity.
Q6: What safety precautions should be taken when handling Ethyl 4,4,4-trifluorocrotonate?
A6: Ethyl 4,4,4-trifluorocrotonate should always be handled with caution in a well-ventilated area or a fume hood. [] Direct contact with skin or eyes should be avoided, and appropriate personal protective equipment should be worn during handling.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















